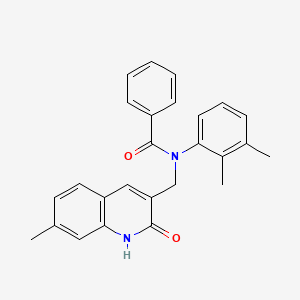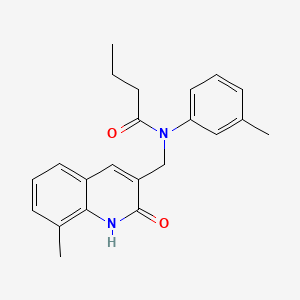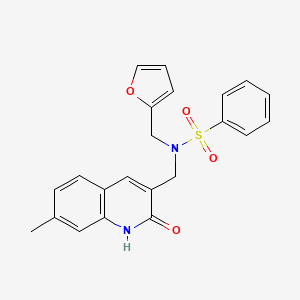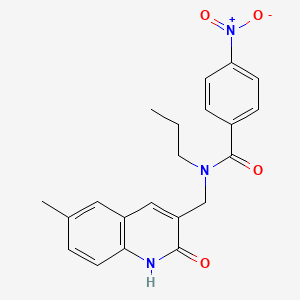![molecular formula C17H17N3O2S B7708668 N-(3,4-dimethylphenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7708668.png)
N-(3,4-dimethylphenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a 3,4-dimethylphenyl group, a thiophen-2-yl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the 3,4-dimethylphenyl group and the oxadiazole-thiophene intermediate. This can be achieved through a condensation reaction using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethylphenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-dimethylphenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetamide
- N-(3,4-dimethylphenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide
Uniqueness
N-(3,4-dimethylphenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide may exhibit unique properties due to the specific arrangement of its functional groups. These properties could include enhanced stability, specific binding affinities, or unique reactivity patterns compared to similar compounds.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-5-6-13(10-12(11)2)18-15(21)7-8-16-19-17(20-22-16)14-4-3-9-23-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYYKEMBLXZLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7708590.png)
![N-butan-2-yl-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide](/img/structure/B7708591.png)




![5-oxo-N-(4-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708637.png)

![N-(2-ethoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7708644.png)
![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7708654.png)
![N-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide](/img/structure/B7708674.png)
![3-(2,5-dimethoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708675.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7708685.png)

